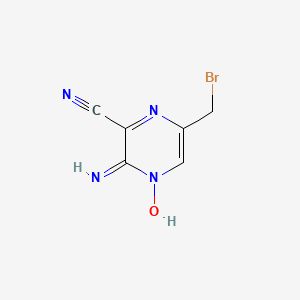
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile is a complex organic compound with a unique structure that includes a bromomethyl group, a hydroxy group, an imino group, and a dihydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile typically involves multi-step reactions. One common method includes the bromomethylation of a precursor compound using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group . This method is efficient and minimizes the generation of toxic byproducts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and imino groups may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their wide range of biological activities.
Bromothalonil: A compound with similar bromomethyl functionality.
Uniqueness
6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
65659-60-1 |
|---|---|
Molecular Formula |
C6H5BrN4O |
Molecular Weight |
229.03 g/mol |
IUPAC Name |
6-(bromomethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H5BrN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2 |
InChI Key |
CIRZVOLJJQUXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N)N1O)C#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




selanium bromide](/img/structure/B14467233.png)



![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)


![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)



